Sarcoaldesterol A

描述

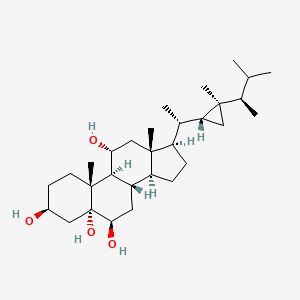

Structure

3D Structure

属性

分子式 |

C30H52O4 |

|---|---|

分子量 |

476.7 g/mol |

IUPAC 名称 |

(3S,5R,6R,8S,9S,10R,11R,13R,14S,17R)-10,13-dimethyl-17-[(1S)-1-[(1R,2R)-2-methyl-2-[(2R)-3-methylbutan-2-yl]cyclopropyl]ethyl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6,11-tetrol |

InChI |

InChI=1S/C30H52O4/c1-16(2)18(4)27(5)14-23(27)17(3)21-8-9-22-20-12-25(33)30(34)13-19(31)10-11-29(30,7)26(20)24(32)15-28(21,22)6/h16-26,31-34H,8-15H2,1-7H3/t17-,18+,19-,20-,21+,22-,23+,24+,25+,26+,27+,28+,29+,30-/m0/s1 |

InChI 键 |

WIHVWOTVUSDCRF-LYBIKMEUSA-N |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)O)C)[C@H]5C[C@]5(C)[C@H](C)C(C)C |

规范 SMILES |

CC(C)C(C)C1(CC1C(C)C2CCC3C2(CC(C4C3CC(C5(C4(CCC(C5)O)C)O)O)O)C)C |

产品来源 |

United States |

Isolation and Natural Occurrence of Sarcoaldesterol a

Geographic Distribution of Sarcophyton Species as a Source Organism

Soft corals of the genus Sarcophyton, the primary source of Sarcoaldesterol A and other polyhydroxylated sterols, are predominantly found in the shallow waters of the Indo-Pacific region. mdpi.comnih.gov Research has identified species of this genus in various locations, highlighting a wide geographical distribution.

Specimens of Sarcophyton known to produce a variety of polyhydroxylated sterols have been collected from diverse marine environments. These include the waters off Okinawa in Japan, where this compound was first discovered. acs.org Other significant locations include the South China Sea, particularly off Weizhou Island in Guangxi Province, China, the Red Sea coast of Egypt, the Andaman and Nicobar Islands in the Indian Ocean, and the waters around Taiwan and Vietnam. nih.govnih.govznaturforsch.comresearchgate.netresearchgate.net This broad distribution underscores the widespread presence of Sarcophyton species as a potential source of these complex marine natural products.

Table 1: Geographic Locations of Sarcophyton Species Yielding Polyhydroxylated Sterols

| Geographic Location | Specific Area | Sarcophyton Species |

| Indo-Pacific Region | General | Sarcophyton spp. mdpi.comnih.gov |

| Japan | Okinawa | Sarcophyton sp. acs.orgplos.org |

| China | South China Sea (Weizhou Island) | Sarcophyton sp. nih.govmdpi.comsemanticscholar.org |

| Egypt | Red Sea (Hurghada) | Sarcophyton trocheliophorum, Sarcophyton glaucum znaturforsch.comnih.gov |

| India | Indian Ocean (Andaman and Nicobar Islands) | Sarcophyton ehrenbergi, Sarcophyton subviride researchgate.nettandfonline.com |

| Taiwan | Jihui Fishing Port Coast, Taitung County | Sarcophyton glaucum nih.gov |

| Vietnam | Sarcophyton ehrenbergi researchgate.netdntb.gov.ua |

Methodologies for Isolation of Polyhydroxylated Sterols from Marine Organisms

The isolation of polyhydroxylated sterols like this compound from Sarcophyton species involves a multi-step process of extraction and purification. The initial step typically involves the extraction of the soft coral material with organic solvents. For the first isolation of this compound, a mixture of methanol (B129727) and dichloromethane (B109758) (1:1) was used. acs.org Other studies have employed acetone (B3395972) or ethanol (B145695) for the initial extraction. nih.govresearchgate.net

Following extraction, the crude extract is subjected to solvent partitioning to separate compounds based on their polarity. A common method involves partitioning the extract between ether (such as diethyl ether or ethyl acetate) and water. nih.govresearchgate.net The organic-soluble fraction, which contains the polyhydroxylated sterols, is then concentrated.

The subsequent purification of the target compounds is achieved through various chromatographic techniques. Column chromatography using stationary phases like Sephadex LH-20 and silica (B1680970) gel is frequently employed for the initial separation of the complex mixture. acs.orgnih.govresearchgate.net Final purification to obtain pure this compound is typically accomplished using high-performance liquid chromatography (HPLC), often with a reversed-phase column. acs.orgnih.gov

Table 2: Methodologies for the Isolation of Polyhydroxylated Sterols from Sarcophyton Species

| Step | Technique | Description |

| Extraction | Solvent Extraction | The soft coral material is extracted with organic solvents such as methanol/dichloromethane, acetone, or ethanol to isolate the secondary metabolites. acs.orgnih.govresearchgate.net |

| Partitioning | Liquid-Liquid Partitioning | The crude extract is partitioned between an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and water to separate compounds based on polarity. nih.govresearchgate.net |

| Initial Chromatography | Column Chromatography | The organic fraction is subjected to column chromatography on Sephadex LH-20 and/or silica gel to separate the mixture into fractions. acs.orgnih.govresearchgate.net |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | The fractions containing the desired sterols are further purified by reversed-phase HPLC to yield the pure compounds. acs.orgnih.gov |

Association with Specific Sarcophyton Species

This compound was originally isolated from an unspecified species of Sarcophyton collected in Okinawa. acs.org Further research on various Sarcophyton species has led to the isolation of a diverse array of polyhydroxylated sterols, indicating that the production of these compounds is a characteristic feature of this genus.

While the initial report did not name the specific species, subsequent studies have identified other polyhydroxylated sterols in well-defined species. For instance, a variety of these sterols have been isolated from Sarcophyton trocheliophorum, Sarcophyton glaucum, Sarcophyton ehrenbergi, and Sarcophyton crassocaule. znaturforsch.comresearchgate.netresearchgate.netresearchgate.net Notably, a later investigation of a Sarcophyton species from the South China Sea also reported the isolation of sarcoaldosterol A. nih.gov Furthermore, sarcoaldesterol B, which was co-isolated with this compound in the original study, has been found in Sarcophyton glaucum. mdpi.com This suggests a potential association of this compound with Sarcophyton glaucum as well.

Table 3: Sarcophyton Species and Associated Polyhydroxylated Sterols

| Sarcophyton Species | Associated Polyhydroxylated Sterols | Geographic Origin |

| Sarcophyton sp. | This compound, Sarcoaldesterol B | Okinawa, Japan acs.org |

| Sarcophyton sp. | Sarcoaldosterol A, Sarcoaldosterol B, and others | South China Sea nih.gov |

| Sarcophyton glaucum | Sarcoaldesterol B, and other polyhydroxylated sterols | Taiwan, Red Sea mdpi.comnih.govnih.gov |

| Sarcophyton trocheliophorum | Various polyhydroxylated sterols | Red Sea, South China Sea znaturforsch.commdpi.com |

| Sarcophyton ehrenbergi | Various polyhydroxylated sterols | Vietnam, Indian Ocean researchgate.netresearchgate.net |

| Sarcophyton crassocaule | Sarcrasterol and other polyhydroxylated sterols | Sanya Bay, China researchgate.net |

| Sarcophyton subviride | Various polyhydroxysterols | Andaman and Nicobar Coasts tandfonline.com |

Structural Elucidation of Sarcoaldesterol a

Advanced Spectroscopic Techniques for Structure Determination

The foundational work of elucidating the structure of Sarcoaldesterol A relied heavily on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These methods provided the necessary data to piece together the molecule's complex framework.

The structure of this compound was primarily established through extensive one- and two-dimensional NMR experiments. acs.org Analysis of the ¹H and ¹³C NMR spectra revealed a complex polyhydroxylated steroid skeleton.

The ¹H-NMR spectrum showed characteristic signals for three methyl singlets (δ 0.81, 0.86, 1.92), four methyl doublets [δ 0.85 (d, J = 6.6 Hz), 0.95 (d, J = 6.6 Hz), 0.95 (d, J = 5.9 Hz), 1.09 (d, J = 5.9 Hz)], and three protons attached to carbons bearing hydroxyl groups (hydroxy-methine protons) at δ 4.20 (m), 4.37 (m), and 4.89 (m). acs.org The presence of a cyclopropane (B1198618) ring in the side chain was a key feature deduced from the NMR data. acs.org

The ¹³C-NMR data corroborated these findings, indicating the presence of four carbons bonded to oxygen atoms, with chemical shifts at δ 67.4 (d), 68.5 (d), 76.5 (d), and 76.8 (s). acs.org Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental in establishing the connectivity between protons and carbons, allowing for the assembly of the complete planar structure. mdpi.com

Table 1: Selected NMR Data for this compound

| ¹H-NMR Data | ¹³C-NMR Data | |

|---|---|---|

| Chemical Shift (δ ppm) | Multiplicity & Coupling Constant (J in Hz) | Chemical Shift (δ ppm) |

| 0.81 | s | 67.4 |

| 0.85 | d, J = 6.6 | 68.5 |

| 0.86 | s | 76.5 |

| 0.95 | d, J = 6.6 | 76.8 |

| 0.95 | d, J = 5.9 | |

| 1.09 | d, J = 5.9 | |

| 1.92 | s | |

| 4.20 | m | |

| 4.37 | m | |

| 4.89 | m |

Data sourced from a study on new steroids from Sarcophyton sp. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Sterol Elucidation

Stereochemical Assignment Methodologies

The complete three-dimensional structure of this compound, including the relative and absolute configuration of its numerous stereocenters, was a significant challenge. The definitive stereochemistry was proposed as (3S,5R,6R,10R,11R,13R)-17-[(1S)-1-[(1R,2R)-2-[(1R)-1,2-dimethylpropyl]-2-methyl-cyclopropyl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-17H-cyclopenta[a]phenanthrene-3,5,6-triol. naturalproducts.net

The determination of stereochemistry in such complex sterols typically relies on advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY experiments reveal through-space interactions between protons, providing crucial information about their relative orientation. By comparing these correlations with the ¹H and ¹³C NMR data of related metabolites with known stereochemistry, the configuration of the chiral centers can be deduced. mdpi.comnih.gov

Comparative Structural Analysis with Related Polyhydroxylated Sterols

This compound belongs to a large family of polyhydroxylated sterols commonly found in soft corals of the genus Sarcophyton. tandfonline.commdpi.com A structurally similar compound, Sarcoaldesterol B, was isolated from the same organism. acs.org The key structural difference between this compound and B is that Sarcoaldesterol B lacks the cyclopropane ring in its side chain and has one fewer methyl group. acs.org

The sterols isolated from Sarcophyton species exhibit significant chemical diversity, often featuring a 3β,5α,6β-triol core structure, which is also present in this compound. mdpi.com Many related compounds, such as (24S)-ergostane-3β,5α,6β,25-tetraol 25-monoacetate and (24S)-ergostane-1β,3β,5α,6β,25-pentaol 25-monoacetate, have been isolated from other Sarcophyton species like S. pauciplicatum. researchgate.net These compounds differ from this compound in the substitution pattern and the structure of the side chain but share the polyhydroxylated steroid nucleus. researchgate.net Another related sterol, gorgosterol (B1215954), is also characterized by a cyclopropane ring in the side chain, highlighting a recurring structural motif in marine-derived steroids. mdpi.com This comparative analysis is vital for understanding biosynthetic pathways and for the chemotaxonomic classification of marine organisms. mdpi.com

Biosynthetic Pathways of Sarcoaldesterol a

Precursor Utilization in Marine Sterol Biosynthesis

The biosynthesis of sterols in marine invertebrates is a complex process that often relies on the uptake and modification of sterols from dietary sources, as many of these organisms cannot synthesize the basic sterol nucleus de novo. gallmet.co.uk Invertebrates like soft corals typically acquire C27, C28, and C29 sterols from their diet, which can include microalgae and other planktonic organisms. gallmet.co.ukmdpi.com These dietary sterols then serve as precursors for the vast array of modified sterols found in the marine environment.

The carbon skeleton of Sarcoaldesterol A is an ergostane (B1235598) type, which is characterized by a C28 steroid nucleus. This suggests that a primary precursor for its biosynthesis is likely a common C28 sterol, such as ergosterol (B1671047) or a related compound, obtained from the soft coral's diet or its symbiotic zooxanthellae. The co-occurrence of this compound with other sterols possessing cholestane (B1235564) (C27), ergostane (C28), and gorgostane (B1234944) (C30) skeletons within Sarcophyton sp. supports the idea of a common pool of dietary sterols that are subsequently modified through various enzymatic pathways. nih.govsemanticscholar.org

The initial precursor, likely a simple ergostane derivative, undergoes a series of modifications to yield the final, highly functionalized this compound molecule.

Table 1: Common Sterol Precursors in Marine Invertebrates

| Sterol Type | Carbon Number | Common Precursor Examples |

| Cholestane | C27 | Cholesterol |

| Ergostane | C28 | Ergosterol, Brassicasterol |

| Stigmastane | C29 | Stigmasterol, Sitosterol |

Proposed Enzymatic Modifications in this compound Formation

The structure of this compound, chemically identified as (24S)-11α-acetoxy-ergostane-3β,5α,6β-triol, reveals several key functional groups that are the result of specific enzymatic modifications of a precursor sterol. nih.gov These modifications likely include a series of hydroxylation and acetylation reactions.

Hydroxylation: The presence of hydroxyl groups at the 3β, 5α, and 6β positions is a common feature among many marine steroids. nih.gov The formation of the 5α,6β-diol moiety is often the result of the epoxidation of a Δ⁵ double bond in the precursor sterol, followed by enzymatic hydrolysis of the epoxide. The hydroxylation at the 11α position is a more specific modification. This reaction is likely catalyzed by a cytochrome P450 monooxygenase, a class of enzymes known to be involved in the hydroxylation of various positions on the steroid nucleus in marine organisms. gallmet.co.uk

Acetylation: A distinguishing feature of this compound is the acetate (B1210297) group at the 11α position. This acetylation is an enzymatic process catalyzed by an acetyltransferase. Studies on the soft coral Sarcophyton ehrenbergi have shown that the application of certain elicitors can lead to an increase in the levels of acetylated diterpenes and sterols, suggesting the activation of specific acetyltransferases. researchgate.net This provides strong evidence for the existence of enzymatic machinery capable of acetylating hydroxylated sterol intermediates in the biosynthesis of this compound.

The proposed sequence of these enzymatic modifications likely begins with the hydroxylation of the sterol nucleus, followed by the specific acetylation of the 11α-hydroxyl group.

Comparative Biosynthetic Analyses with Related Sterols (e.g., Gorgosterol (B1215954), Dinosterol)

A comparative analysis of the biosynthesis of this compound with that of other complex marine sterols, such as gorgosterol and dinosterol (B1230970), offers valuable insights into the shared and divergent enzymatic pathways. The co-occurrence of sterols with cholestane, ergostane, gorgostane, and 23,24-dimethyl cholestane skeletons in Sarcophyton sp. suggests a common biosynthetic origin and a network of branching pathways. nih.govsemanticscholar.org

Side-Chain Alkylation: The biosynthesis of the unique side chains of gorgosterol (containing a cyclopropane (B1198618) ring) and dinosterol is proposed to occur through a series of bioalkylation steps, specifically methylation. nih.govsemanticscholar.org These reactions are catalyzed by methyltransferases, which add methyl groups from S-adenosylmethionine (SAM) to the sterol side chain. While the ergostane side chain of this compound is less complex than that of gorgosterol, the principle of side-chain modification from a common precursor pool is a shared feature.

The biosynthetic proposal for the side chains of dinosterol and gorgosterol involves the methylation of a precursor side chain. nih.gov This highlights the importance of methyltransferases in generating the diversity of sterol side chains observed in marine invertebrates and their symbionts.

Core Modifications: While the side-chain modifications are a key point of divergence, the core modifications, such as the formation of the 3β,5α,6β-triol system, are observed across a range of marine sterols, indicating a conserved set of hydroxylating enzymes. nih.gov However, the 11α-acetoxylation seen in this compound appears to be a more specific modification within this group of related sterols. The presence of the 11α-acetoxy group has been noted as a potentially important pharmacophore in other bioactive steroids isolated from Sarcophyton. researchgate.net

Table 2: Comparison of Biosynthetic Features

| Feature | This compound | Gorgosterol | Dinosterol |

| Core Skeleton | Ergostane (C28) | Gorgostane (C30) | Dinostane (C30) |

| Key Side-Chain Modification | Standard ergostane side chain | Cyclopropane ring formation via methylation | Multiple methylations |

| Key Core Modifications | 3β,5α,6β-triol, 11α-acetoxylation | Often has a Δ⁵ double bond or is hydroxylated | Varied, can include unsaturation |

| Proposed Key Enzymes | Hydroxylases, Acetyltransferases | Methyltransferases, Cyclopropane synthase activity | Methyltransferases |

Biological Activities of Sarcoaldesterol a and Analogues in Vitro and Non Human in Vivo Studies

Antimicrobial Activity Investigations

Studies on sterols derived from marine organisms, including those related to Sarcoaldesterol A, suggest a potential for antimicrobial action. The complex structures of these polyoxygenated steroids are believed to contribute to their bioactivity.

Investigations into the antibacterial properties of this compound and its analogues have been conducted. The analogue Sarcoaldesterol B has demonstrated antibacterial activity. uoa.gr While detailed data on the specific spectra of activity for this compound are limited in the reviewed literature, the general class of marine-derived steroids is recognized for its potential to combat various bacterial strains. nih.govresearchgate.net The mechanisms underlying these effects are thought to involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. nih.govresearchgate.net

Similar to its antibacterial potential, this compound's analogue, Sarcoaldesterol B, has been noted for its antifungal activity. uoa.gr The broader family of natural sterols has shown promise in this area. researchgate.net The proposed mechanisms for antifungal action often involve the interaction with fungal cell membranes, leading to increased permeability and cell death, or the inhibition of crucial enzymes like those involved in ergosterol (B1671047) synthesis. nih.govnih.gov

Antibacterial Effects against Select Pathogens

Cytotoxic Activity against Cancer Cell Lines (Non-Human Clinical Focus)

A significant area of research for this compound analogues has been their ability to kill cancer cells (cytotoxicity) in vitro. These studies utilize various human cancer cell lines to assess the potency and selectivity of these compounds.

The analogue Sarcoaldesterol B has been evaluated for its cytotoxic effects against several human cancer cell lines. It demonstrated notable activity against the HepG2 (liver cancer), MDA-MB-231 (breast cancer), and A-549 (lung cancer) cell lines, with reported IC50 values of 9.7 µg/mL, 14.0 µg/mL, and 15.8 µg/mL, respectively. nih.govresearchgate.net Further studies confirmed its activity against A549 and also showed effects on the MCF-7 breast cancer line. nih.gov

While direct data for this compound on all the listed cell lines is not extensively available, related polyoxygenated steroids from the same genus have shown strong cytotoxicity against chronic myelogenous leukemia (K562), acute promyelocytic leukemia (HL-60), and cervical cancer (HeLa) cell lines, with IC50 values ranging from 6.4 to 24.7 μM. researchgate.netmdpi.com This suggests that sterols with this type of chemical architecture possess significant cytotoxic potential across a range of cancer models. nih.govnih.gov

Table 1: Cytotoxic Activity of Sarcoaldesterol B (Analogue) Against Human Cancer Cell Lines IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | 9.7 | nih.gov |

| MDA-MB-231 | Breast Adenocarcinoma | 14.0 | nih.gov |

| A-549 | Lung Carcinoma | 15.8 | nih.gov |

| A549 | Lung Carcinoma | 24.8 | nih.gov |

The mechanisms by which this compound and its analogues inhibit the proliferation of cancer cells are a subject of ongoing research. Based on studies of other cytotoxic natural products, several potential pathways may be involved. Many cytotoxic agents induce apoptosis, or programmed cell death, in cancer cells. nih.gov This can occur through intrinsic pathways, often involving the regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases. nih.gov

Another possible mechanism is cell cycle arrest. nih.gov Compounds can halt the cell cycle at specific checkpoints (e.g., G1 or G2/M phase), preventing the cells from dividing and proliferating. nih.gov Furthermore, some cytotoxic compounds interfere with critical signaling pathways that control cell growth and survival, such as the mTOR pathway, which is a central regulator of cell metabolism and proliferation. nih.gov The inhibition of such pathways can lead to a decrease in cell growth and the induction of a senescent state or apoptosis. nih.govjcancer.org

Evaluation of Potency in Specific Malignancy Models (e.g., K562, HL-60, HeLa, A549, HepG2, MDA-MB-231)

Antiviral Activity Assessments (e.g., Anti-H1N1 IAV)

In addition to antimicrobial and cytotoxic properties, this compound and its analogue Sarcoaldesterol B have been specifically evaluated for their antiviral capabilities. dntb.gov.uadntb.gov.ua Research has confirmed that these polyhydroxylated sterols were tested for their activity against the H1N1 strain of Influenza A Virus (IAV). dntb.gov.uadntb.gov.ua This line of inquiry is significant due to the ongoing need for new antiviral agents to combat influenza viruses, which are a major cause of morbidity and mortality worldwide. frontiersin.org The mechanism of action for many antiviral compounds involves inhibiting the virus's ability to enter or be released from host cells. frontiersin.orgmedscape.com

Chemical Synthesis Approaches for Sarcoaldesterol a and Its Derivatives

Strategic Considerations in Polyhydroxylated Sterol Synthesis

The synthesis of polyhydroxylated steroids is a complex undertaking that necessitates careful strategic planning. A primary challenge lies in the controlled installation of multiple hydroxyl groups with precise stereochemistry onto the rigid and sterically hindered steroidal framework.

A powerful approach that has been successfully applied to other complex steroids is the unsaturation-functionalization strategy . google.com This strategy involves creating a steroidal skeleton with strategically placed double bonds. google.com These unsaturated sites then serve as chemical handles for the subsequent, stepwise introduction of hydroxyl groups and other functionalities with high stereochemical control. google.com This method offers flexibility and can be adapted to build a variety of oxygenation patterns. Key steps in such a strategy often include:

Directed Hydrogenation/Epoxidation: Using existing hydroxyl groups on the steroid core to direct reagents to a specific face of the molecule. google.com

m-CPBA-triggered Epoxidation/S N 2′ Nucleophilic Substitution: A sequence that allows for the installation of hydroxyl groups at allylic positions. google.com

Birch Reduction: To selectively reduce aromatic or enone systems, providing access to different oxidation states and further functionalization handles. google.com

Regioselective Reductions: Employing specific reagents like LiAlH₄ under controlled conditions to reduce carbonyls at one position over others. google.com

Key Methodologies for Stereoselective Introduction of Hydroxyl Groups

The precise stereochemical control in the introduction of hydroxyl groups is paramount for the successful synthesis of a specific natural product. Chemists have developed a toolbox of reactions to achieve this, many of which are applicable to the synthesis of sterol side chains and nuclei.

Asymmetric Reduction of Ketones: A common method for setting the stereochemistry of a new hydroxyl group is the asymmetric reduction of a ketone. For instance, reducing a 22-ene-24-one substituent on a steroid ring base with a chiral oxazaborolidine reagent can stereoselectively produce an allylic alcohol. acs.org Similarly, the use of Noyori's 2,2′-dihydroxy-1,1′-binaphthyl lithium aluminum hydride (BINAL-H) reagent has been shown to be highly effective for the reduction of 25-ene-24-one systems, achieving high selectivity for the 24R-alcohol. acs.orgCurrent time information in Bangalore, IN.

Stereospecific Epoxidation and Epoxide Cleavage: The Sharpless asymmetric epoxidation of allylic alcohols is a powerful tool for creating chiral epoxides, which can then be opened to form diols. For example, 24,25-epoxy-26-hydroxycholest-5-enes, prepared via asymmetric epoxidation, can be stereoselectively converted into 25,26- and 24,25-dihydroxycholesterol derivatives. mdpi-res.com The cleavage of these epoxides can proceed with high stereoselectivity, allowing for predictable installation of the hydroxyl groups. mdpi-res.com

Lactonization-based Methods: Stereospecific iodolactonization or selenolactonization of unsaturated carboxylic acids has been employed in the synthesis of vitamin D₃ metabolites. mdpi.com This process allows for the controlled introduction of functionality that can be converted into hydroxyl groups, with the stereochemistry of the final product being dependent on the geometry of the starting olefin and the configuration of other nearby stereocenters. mdpi.com

Microbial Hydroxylation: An alternative to purely chemical methods is the use of biocatalysis. Microbially catalyzed reactions can introduce hydroxyl groups at positions that are difficult to access through traditional synthesis, often with high regio- and stereoselectivity. nih.gov Fungi such as Fusarium, Mortierella, and Laetiporus have been successfully used to hydroxylate steroid skeletons at various positions, including 9α, 12β, and 15α. nih.gov

These methodologies, summarized in the table below, form the foundation for the stereocontrolled synthesis of polyoxygenated steroids.

| Methodology | Precursor Functional Group | Reagents/Conditions | Outcome | Reference(s) |

| Asymmetric Reduction | Alkeneone (e.g., 22-ene-24-one) | Chiral Oxazaborolidine Reagent | Stereoselective Allylic Alcohol | acs.org |

| Asymmetric Reduction | Enone (e.g., 25-ene-24-one) | LiAlH₄ / (R)-BINAL-H | Stereoselective Allylic Alcohol | acs.orgCurrent time information in Bangalore, IN. |

| Asymmetric Epoxidation | Allylic Alcohol | Ti(OiPr)₄, DET, t-BuOOH | Chiral Epoxide | mdpi-res.com |

| Stereospecific Epoxide Cleavage | Epoxide | Nucleophilic/Acidic Conditions | Diol | mdpi-res.com |

| Iodolactonization | Unsaturated Carboxylic Acid | I₂, Base | Iodolactone (precursor to diol) | mdpi.com |

| Microbial Hydroxylation | Steroid Nucleus | Fungal Cultures (e.g., Fusarium) | Regio- and Stereoselective -OH | nih.gov |

Development of Synthetic Routes to Sarcoaldesterol A Core Structure

As of this writing, a complete chemical total synthesis of this compound has not been described in the peer-reviewed literature. The molecule has been isolated from natural sources, specifically soft corals of the genus Sarcophyton, and characterized spectroscopically. acs.orgnih.gov

The synthesis of its complex core, featuring a 3β,5α,6β-trihydroxy-ergostane skeleton, would require a multi-step sequence leveraging the types of strategic considerations and methodologies described above. A hypothetical synthetic approach would likely start from a readily available steroid starting material, such as ergosterol (B1671047) or cholesterol. The key transformations would involve:

Formation of the 5α,6β-diol: This common motif in many marine steroids is often synthesized from a Δ⁵-steroid precursor. A typical sequence involves the epoxidation of the C5-C6 double bond to form a 5α,6α-epoxide, followed by acid-catalyzed diaxial opening of the epoxide with water to yield the 5α,6β-diol.

Introduction of the 3β-hydroxyl group: Many steroid starting materials already possess this functionality. If starting from a precursor without it, stereoselective reduction of a C-3 ketone would be required.

Construction of the Polyhydroxylated Side Chain: The synthesis of the heavily oxygenated ergostane-type side chain of this compound would be the most significant challenge, requiring multiple stereoselective hydroxylation steps as detailed in section 6.2.

While a dedicated synthesis for this compound is not available, the successful total syntheses of other complex sterols, such as cholesterol and various vitamin D₃ analogues, have established robust precedents for constructing the tetracyclic core and elaborating the side chain. mdpi.comnih.gov

Synthesis of this compound Analogues and Modified Derivatives

The chemical synthesis of analogues and modified derivatives of this compound has not been specifically reported. Research has focused on the isolation of naturally occurring analogues. For instance, Sarcoaldesterol B, which differs in the side chain, was co-isolated with this compound. nih.gov Other naturally occurring related compounds include (24S)-ergostane-3β,5α,6β,25-tetraol. nih.gov

The synthesis of novel analogues would be a crucial step in exploring the structure-activity relationship of this class of compounds. General synthetic strategies that could be employed to generate such derivatives include:

Late-Stage Functionalization: Modifying the natural product itself in the final stages of a synthetic sequence. This could involve selective esterification, etherification, or oxidation of the existing hydroxyl groups to probe their importance for biological activity.

Side-Chain Modification: Altering the synthetic route used to build the side chain to introduce different alkyl substitution patterns or vary the position and stereochemistry of the hydroxyl groups.

Core Modification: Developing synthetic routes that allow for changes to the steroid nucleus itself, though this is often more synthetically demanding.

The development of synthetic routes is essential not only to confirm the structure of the natural product but also to provide a sustainable supply for further biological evaluation and to enable the creation of novel analogues with potentially improved properties.

Ecological and Biochemical Significance of Sarcoaldesterol a

Role of Polyhydroxylated Sterols in Marine Chemical Ecology

Polyhydroxylated sterols, a diverse class of secondary metabolites, play a crucial role in the chemical ecology of marine environments. researchgate.net These compounds are particularly abundant in organisms such as soft corals, sponges, and sea stars. researchgate.netmdpi.com In the marine realm, where competition for space and resources is intense, and predation pressure is high, chemical defense is a primary survival strategy. researchgate.netresearchgate.net Polyhydroxylated sterols contribute significantly to these chemical defense mechanisms. researchgate.netnih.gov

Soft corals of the genus Sarcophyton, for instance, are known to produce a wide array of bioactive metabolites, including a significant number of polyhydroxylated sterols. mdpi.com These compounds are believed to be a key component of their defense against predators, such as fishes. nih.govdntb.gov.ua The structural diversity of these sterols, often characterized by multiple hydroxyl groups on the steroid nucleus and varied side chains, contributes to their wide range of biological activities. researchgate.nettandfonline.com This chemical diversity is a hallmark of the genus Sarcophyton and is thought to be a result of the evolutionary pressure to develop effective chemical defenses in a complex marine ecosystem. nih.govmdpi.com

The ecological functions of polyhydroxylated sterols extend beyond direct defense. They can also be involved in mediating interactions with other organisms and may play a role in signaling processes. researchgate.net The sterol composition of marine invertebrates can be complex, reflecting both their own biosynthetic capabilities and the sterols acquired from their diet. researchgate.netmdpi.com This complexity provides valuable information for understanding trophic ecology and the functioning of marine ecosystems. mdpi.com The presence of specific sterol profiles can serve as chemotaxonomic markers, helping to identify and differentiate between species and even populations of marine organisms. frontiersin.org

Inter-species Interactions Mediated by Sarcoaldesterol A and Related Compounds

Interspecific interactions, the relationships between different species within an ecological community, are fundamental in shaping the structure and dynamics of that community. khanacademy.org These interactions can be competitive, predatory, or symbiotic, and are often mediated by chemical cues. khanacademy.orgresearchgate.net In the marine environment, secondary metabolites like this compound and other polyhydroxylated sterols are key players in these chemical dialogues. researchgate.netmdpi.com

Soft corals, including Sarcophyton species, are known to release chemical compounds into their surroundings to inhibit the growth and survival of neighboring organisms, a phenomenon known as allelopathy. researchgate.net This is a crucial strategy in the competition for space, particularly with scleractinian (hard) corals. researchgate.net While direct evidence for this compound's role in allelopathy is specific, the broader class of terpenoids and sterols produced by Sarcophyton are implicated in these competitive interactions. researchgate.net For example, the diterpene sarcophytoxide from Sarcophyton glaucum has been shown to have allelopathic effects. researchgate.net

The chemical defenses of soft corals are not only directed against larger predators but also against microbial pathogens and biofouling organisms. mdpi.com Polyhydroxylated sterols from Sarcophyton sp. have demonstrated antibacterial and antifungal activities, suggesting a role in preventing microbial infections. nih.gov This antimicrobial action is a form of inter-species interaction where the soft coral uses its chemical arsenal (B13267) to control the microbial community on its surface. The specific contributions of this compound to this antimicrobial shield are an area of ongoing research.

Furthermore, the interactions are not always antagonistic. The release of chemical compounds can also mediate symbiotic relationships. While not specifically documented for this compound, the chemical profiles of marine invertebrates can influence the settlement and behavior of other organisms, leading to complex community structures. uminho.ptnih.gov

Biochemical Pathways in the Host Organism (e.g., Sarcophyton sp.)

The biosynthesis of the diverse array of polyhydroxylated sterols found in Sarcophyton species is a complex process. mdpi.com While the complete biosynthetic pathway of this compound has not been fully elucidated, studies on related compounds in Sarcophyton and other marine organisms provide insights into the probable biochemical steps involved. nih.govnih.gov

The fundamental building blocks for steroids are derived from the isoprenoid pathway. In many organisms, the cyclization of squalene (B77637) leads to lanosterol, which is then further modified to produce a variety of sterols. However, in photosynthetic organisms and some invertebrates, cycloartenol (B190886) is the initial cyclization product. mdpi.com It is plausible that the biosynthesis in Sarcophyton follows a similar initial pathway.

The extensive hydroxylation seen in compounds like this compound is a key feature. This is likely achieved through the action of a series of cytochrome P450 monooxygenases or other hydroxylating enzymes. These enzymes introduce hydroxyl groups at specific positions on the steroid nucleus and side chain, leading to the characteristic polyhydroxylated structure. researchgate.net

Furthermore, the side chains of many marine sterols, including those from Sarcophyton, exhibit unique structural modifications such as methylation. nih.gov The co-occurrence of various sterols with different side chain substitutions within a single Sarcophyton specimen suggests a series of enzymatic modifications. For instance, the methylation of a cholesterol-type side chain could lead to the side chains observed in other related sterols. nih.gov The biosynthesis of these varied side chains is an area of significant interest in marine natural products chemistry.

Advanced Research Methodologies and Future Perspectives for Sarcoaldesterol a

Metabolomics and Chemodiversity Profiling of Sarcophyton Species

The genus Sarcophyton is a well-established reservoir of bioactive secondary metabolites, displaying remarkable chemical diversity that includes terpenoids and a wide array of steroids. nih.govresearchgate.net Understanding this chemodiversity is fundamental to discovering new analogues of Sarcoaldesterol A and contextualizing its ecological role.

Metabolomics, the large-scale study of small molecules within an organism, has emerged as a powerful tool for profiling the chemical constituents of Sarcophyton species. researchgate.net Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and hyphenated mass spectrometry methods like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) are employed to generate comprehensive metabolite profiles from minute amounts of coral biomass. researchgate.netmdpi.comnih.gov These untargeted metabolomic approaches, combined with multivariate data analysis techniques like Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structures-Discriminant Analysis (OPLS-DA), allow researchers to discern subtle differences in the metabolic profiles between different Sarcophyton species, or even specimens from different environments (e.g., wild vs. aquarium-grown). researchgate.netmdpi.com

A comparative metabolomics study of 16 Sarcophyton species from the Egyptian Red Sea successfully identified 120 metabolites, including 18 distinct sterols, alongside numerous diterpenes and other lipids. researchgate.net Such studies reveal that the chemical makeup, or chemotype, can be species-specific and influenced by environmental factors, highlighting the vast and variable chemical landscape from which compounds like this compound are derived. mdpi.commdpi.com This detailed chemical inventory is crucial for prioritizing species for future isolation efforts and for understanding the ecological pressures that drive the production of such diverse molecules. nih.govresearchgate.net

| Metabolite Class | Sub-Class/Examples | Significance in Sarcophyton |

|---|---|---|

| Steroids | Polyhydroxylated sterols, Gorgostane-type, Ergostane-type | A dominant and structurally diverse class with a wide range of reported bioactivities. tandfonline.comresearchgate.net |

| Terpenoids | Cembranoid diterpenes, Sesquiterpenes | Often the most abundant secondary metabolites, serving as chemical defense agents and showing significant bioactivity. mdpi.com |

| Lipids | Oxylipins, Fatty Acids, Ceramides | Play roles in cell signaling and structure, with some showing bioactivity. researchgate.netresearchgate.net |

In Silico Modeling for Structure-Activity Prediction

As more analogues of this compound are isolated, in silico modeling becomes an invaluable tool for predicting their biological activities and guiding synthetic modifications. nih.gov The primary approach in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comwikipedia.org QSAR is a computational method that correlates the variations in the biological activity of a series of compounds with changes in their molecular structures, described by physicochemical properties or "descriptors". researchgate.netnih.gov

For this compound and its derivatives, a QSAR model would be built by:

Data Collection: Compiling a dataset of structurally related steroids with experimentally determined biological activity (e.g., cytotoxicity against a cancer cell line).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound, such as steric (size, shape), electronic (charge distribution), and hydrophobic properties.

Model Building: Employing machine learning algorithms (e.g., Partial Least Squares, Deep Learning) to build a mathematical equation that links the descriptors to the observed activity. mdpi.comresearchgate.net

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets of compounds not used in model training. nih.gov

Preliminary structure-activity analyses of polyoxygenated steroids from Sarcophyton suggest that specific structural features, such as the presence of an 11α-acetoxy group or a terminal double bond in the side chain, may enhance bioactivity. nih.gov A well-validated QSAR model could systematically explore these relationships, allowing researchers to predict the activity of novel, yet-to-be-synthesized analogues of this compound, thereby prioritizing the most promising candidates for chemical synthesis and biological testing. collaborativedrug.comnih.gov

Genetic and Genomic Approaches to Biosynthetic Pathway Elucidation

The biosynthesis of complex marine natural products like this compound is a fascinating scientific puzzle. While the exact pathway is unknown, modern 'omics' technologies offer a clear roadmap for its elucidation. wur.nlkumarsaurabhsingh.com The production of marine steroids is often a collaborative effort between the host organism and its symbiotic microorganisms, such as zooxanthellae. nih.gov Unraveling this requires an integrative approach.

Genomics and Transcriptomics: The first step involves sequencing the genome of the Sarcophyton host and the transcriptomes (the sum of all RNA molecules) of both the coral and its associated symbionts. mdpi.com By comparing gene expression profiles under different conditions (e.g., stressed vs. unstressed), researchers can identify co-expressed genes that are upregulated together, forming biosynthetic gene clusters. kumarsaurabhsingh.comresearchgate.net These clusters often contain all the enzymes needed to produce a specific metabolite.

Chemoproteomics: This advanced technique uses chemical probes, often based on biosynthetic precursors, to directly identify the enzymes involved in a specific pathway from a complex protein mixture. nih.gov This method is particularly powerful for identifying functional enzymes without prior knowledge of their genetic sequences and can distinguish between closely related enzyme isoforms. nih.gov

By integrating these approaches, a likely scenario for elucidating the this compound pathway would be:

Use transcriptomics to identify candidate genes (e.g., for sterol-modifying enzymes like hydroxylases and acetyltransferases) that are highly expressed in the coral.

Apply gene silencing techniques (e.g., RNA interference) to knock down the expression of these candidate genes and observe whether the production of this compound is diminished. nih.gov

Use chemoproteomic probes based on a precursor like cholesterol or ergosterol (B1671047) to "fish out" the enzymes that bind to and modify it, confirming their role in the pathway.

These methods, which have been successfully applied to elucidate complex biosynthetic pathways in plants, provide a powerful toolkit for uncovering the genetic blueprint for this compound. mdpi.comnih.gov

Development of High-Throughput Screening Assays for this compound Analogues

To efficiently explore the therapeutic potential of this compound derivatives, high-throughput screening (HTS) is essential. nih.govroutledge.com HTS allows for the rapid, automated testing of thousands of compounds for their ability to modulate a specific biological target or cellular phenotype. mdpi.com

Developing an HTS assay for this compound analogues involves several key steps:

Assay Design: The choice of assay depends on the desired therapeutic application. For an anti-cancer agent, a cell-based assay measuring cytotoxicity or apoptosis in a relevant cancer cell line (e.g., A549 lung carcinoma, K562 leukemia) would be appropriate. researchgate.net For an anti-inflammatory agent, one might measure the inhibition of nitric oxide production in stimulated macrophages.

Technology Platform: A variety of platforms are available for HTS. pharmaron.com Fluorescence-based assays are common, where a change in fluorescence intensity or polarization indicates target modulation. nih.gov High-content screening (HCS) is a more sophisticated, image-based approach that can simultaneously measure multiple parameters, such as cell number, nuclear morphology, and the expression of specific proteins, providing a more comprehensive view of a compound's effect. plos.org

Optimization and Validation: The assay is miniaturized (typically to a 384- or 1536-well plate format) and optimized for automation to ensure it is robust, reproducible, and cost-effective. pharmaron.commyotonic.org Statistical parameters are established to reliably identify "hits" from a large library of compounds. nih.gov

Once a validated HTS assay is in place, libraries of natural product extracts, fractions, or synthetically derived this compound analogues can be screened to identify lead compounds for further development. nih.govnih.gov

| Assay Type | Principle | Example Readout/Platform | Therapeutic Target |

|---|---|---|---|

| Cell Viability Assay | Measures metabolic activity as an indicator of cell health. | Luminescence (e.g., CellTiter-Glo) or Fluorescence (e.g., resazurin). pharmaron.com | Anticancer |

| High-Content Imaging | Automated microscopy and image analysis to quantify cellular phenotypes. plos.org | Fluorescence microscopy measuring nuclear condensation, caspase activation. | Anticancer (Apoptosis induction) |

| Enzyme Inhibition Assay | Measures the ability of a compound to block the activity of a specific enzyme. | Fluorescence Resonance Energy Transfer (FRET) or AlphaLISA. pharmaron.com | Anti-inflammatory (e.g., COX-2 inhibition) |

| Reporter Gene Assay | Measures the activity of a promoter for a gene of interest linked to a reporter (e.g., luciferase, GFP). plos.org | Luminescence or fluorescence detection. | Gene expression modulation |

Emerging Research Frontiers in Marine Steroid Chemistry

The study of this compound is situated within the broader, rapidly evolving field of marine steroid chemistry. mdpi.comnih.govcolab.ws Several emerging frontiers promise to yield new discoveries and applications for this class of molecules.

Exploration of Novel Sources: Researchers are increasingly turning to marine microorganisms, such as fungi and bacteria associated with sponges, corals, and sediments, as prolific sources of new steroids. tandfonline.com These microbes, particularly those from extreme environments, often possess unique metabolic pathways leading to novel chemical structures. tandfonline.com

Advanced Structural Elucidation: While NMR remains the gold standard, advancements in mass spectrometry and computational chemistry are accelerating the identification of new compounds, even from complex mixtures. nih.gov This allows for a more rapid dereplication process, focusing efforts on truly novel molecules.

Focus on Glycosylated and Sulfated Steroids: Many marine steroids are found as glycosides or sulfates, modifications that significantly impact their biological activity and pharmacokinetic properties. researchgate.net A key research frontier is the systematic investigation of these conjugates to understand their structure-activity relationships and mechanisms of action. researchgate.netmdpi.com

Synthetic Biology and Heterologous Expression: As the biosynthetic pathways for marine steroids are elucidated, researchers can use synthetic biology tools to transfer the relevant genes into easily culturable hosts like yeast or E. coli. This enables sustainable, large-scale production of the target compound and facilitates the creation of novel analogues through metabolic engineering.

Chemical Ecology: There is a growing emphasis on understanding the ecological roles of marine steroids. These compounds often function as chemical defenses, signaling molecules, or antifouling agents. Studying these functions provides insights into their mechanisms of action and can inspire new therapeutic applications. nih.gov

The ongoing exploration of marine biodiversity, coupled with the application of modern synthetic and computational methods, will be crucial in unlocking the full therapeutic potential of Sarcoalesdesterol A and the vast pharmacopeia of related marine steroids. nih.govcolab.ws

常见问题

Q. What spectroscopic methods are critical for characterizing Sarcoaldesterol A’s molecular structure?

this compound’s structure (C30H52O4) is typically elucidated using a combination of 1D/2D NMR (e.g., <sup>1</sup>H, <sup>13</sup>C, HMBC, NOESY) and HR-ESI-MS . For instance, methyl proton signals (δH 0.81–1.93) and oxygenated carbons (δC 67.4–76.8) are key for identifying functional groups, while cyclopropane-bearing side chains (e.g., δH −0.13–0.55) distinguish gorgosterol-type analogs .

Q. How is this compound sourced and isolated in natural product research?

Isolation involves bioassay-guided fractionation of soft coral extracts (e.g., Sarcophyton spp.), followed by chromatographic techniques like HPLC or column chromatography. Structural confirmation requires cross-referencing spectral data with known analogs (e.g., comparison to this compound’s isopropyl vs. isopropenyl side chains) .

Q. What are the minimum spectral datasets required to validate this compound’s purity and identity?

A validated characterization includes:

- HR-ESI-MS for molecular formula (e.g., [M + Na]<sup>+</sup> 497.3614).

- 1D NMR (<sup>1</sup>H, <sup>13</sup>C) for functional group identification.

- 2D NMR (HMBC, COSY, NOESY) for connectivity and stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during this compound’s structural analysis?

Contradictions (e.g., unexpected methyl signals or NOESY correlations) require:

- Comparative analysis with structurally related compounds (e.g., gorgosterols).

- Biosynthetic considerations to infer plausible stereochemical configurations.

- Computational modeling (e.g., DFT calculations) to validate proposed structures .

Q. What experimental design principles ensure reproducibility in this compound’s bioactivity studies?

- Dose-response assays : Use standardized cell lines (e.g., HeLa for cytotoxicity) with positive/negative controls.

- Statistical rigor : Apply ANOVA or non-parametric tests for small sample sizes, as per CONSORT guidelines for preclinical studies .

- Replication : Publish full experimental protocols (solvents, incubation times) in supplementary materials to enable replication .

Q. How can synthetic analogs of this compound be designed to probe structure-activity relationships (SAR)?

- Side-chain modifications : Replace the cyclopropane moiety with unsaturated or halogenated groups to assess cytotoxicity changes.

- Stereochemical inversion : Synthesize epimers at C-3, C-6, or C-11 to evaluate stereospecific bioactivity.

- In silico docking : Use molecular dynamics simulations to predict binding affinities with target proteins (e.g., viral proteases) .

Q. What strategies mitigate challenges in isolating this compound from complex marine extracts?

- Metabolomic profiling : Use LC-MS/MS with dereplication tools (e.g., GNPS, METLIN) to prioritize fractions.

- Countercurrent chromatography : Minimize compound degradation during isolation.

- Cryopreservation : Store source organisms to ensure batch-to-batch consistency .

Methodological Notes

- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data in supplementary files .

- Ethical compliance : For bioactivity studies, ensure institutional ethics approval and cite clinical trial registrations if applicable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。